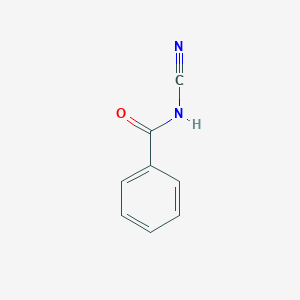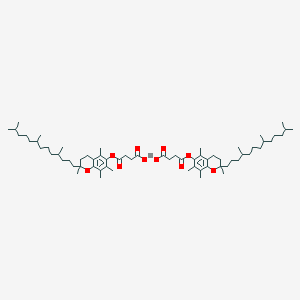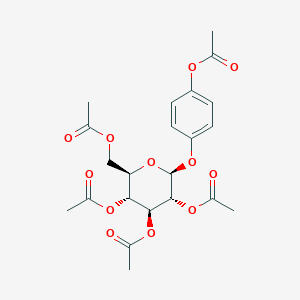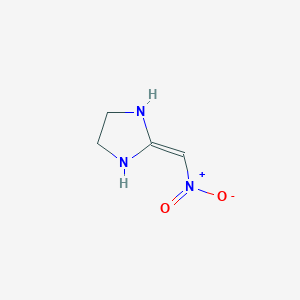
N-Cyanobenzamide
Übersicht
Beschreibung
N-Cyanobenzamide is a chemical compound of interest in the field of organic synthesis and material science. Its unique structure lends itself to various chemical reactions and applications, including the development of pharmaceuticals and organic materials.
Synthesis Analysis
Palladium-catalyzed carbonylative synthesis of N-cyanobenzamides from aryl iodides/bromides and cyanamide represents a novel and convenient method. This process utilizes either Mo(CO)6 as the CO source or gaseous CO directly to yield N-cyanobenzamides in moderate to good yields (Mane et al., 2013).
Molecular Structure Analysis
The molecular structure of related compounds, such as N-Cyclohexyl-2-Nitrobenzamide, has been characterized by X-ray diffraction analysis, offering insights into the structural aspects of N-cyanobenzamide analogs (Saeed et al., 2010).
Chemical Reactions and Properties
N-cyanobenzamides undergo various chemical reactions due to the presence of the cyanamide group. For example, Rh(III)-catalyzed direct C−H cyanation using N-cyano-N-phenyl-p-toluenesulfonamide demonstrates the compound's versatility in functionalization reactions (Zhang et al., 2015).
Wissenschaftliche Forschungsanwendungen
-
Phthalocyanines as Functional Chromophores
- Scientific Field : Chemical Science of π-Electron Systems .
- Application Summary : Phthalocyanine (Pc), a conventional dyestuff exhibiting vivid blue or green color, has been utilized as a functional molecule for application in a variety of fields due to its excellent optical and electrochemical properties .
- Methods of Application : The creation of novel π-conjugated systems based on the structure of Pc with the aim of further developing unique properties has been of prime importance .
- Results or Outcomes : The authors have reported a variety of unprecedented Pc analogues and focused on the structure-optical property relationships of these novel Pc compounds .
-
Synthesis of Thiadiazine 1-Oxides
- Scientific Field : Organic Chemistry .
- Application Summary : A novel approach for the practical synthesis of thiadiazine 1-oxides has been described .
- Methods of Application : The first example of an intramolecular cyclization with 2-N-cyano-sulfonimidoyl amides to form the desired thiadiazine 1-oxides was developed . One-pot acid-induced hydrolysis of the cyano group and the intramolecular cyclocondensation protocol readily provided various heterocyclic frameworks in good to moderate yields .
- Results or Outcomes : The crystal structures of N-urea sulfoximine and thiadiazine 1-oxide have been determined using X-ray crystallography .
-
Phthalocyanines as Functional Chromophores
- Scientific Field : Industrial and Medical Applications .
- Application Summary : Phthalocyanine (Pc) is a classical dye and pigment exhibiting blue or green color, which has been utilized in various fields of industrial and medical applications, such as catalysts, deodorants, optical discs, photodynamic therapy, semiconductors, solar cells, nonlinear optics, and so forth .
- Methods of Application : The history of Pc chemistry can arguably be traced back to 1907 when Braun and Tcherniac observed a blue residue by chance when they heated o-phthalonitrile in an iron reactor .
- Results or Outcomes : Pc adopts a macrocyclic 18π-electron conjugated system consisting of four isoindole units connected through aza-nitrogen bridges. This aza-annulene structure of Pc plays a crucial role in determining its unique optical and electrochemical properties .
-
Palladium-Mediated¹¹C-Carbonylations Using Aryl Halides and Cyanamide
- Scientific Field : Organic and Biomolecular Chemistry .
- Application Summary : A robust and high-yielding radiochemical synthesis of ¹¹C-N-cyanobenzamides using a palladium-mediated aminocarbonylation with ¹¹C-CO, aryl halides and cyanamide is described .
- Methods of Application : The bidentate ligand 1,1′-bis (diphenylphosphino)ferrocene provided ¹¹C-N-cyanobenzamides from aryl-iodides, bromides, triflates and even chlorides in 28–79% radiochemical yield after semi-preparative HPLC .
- Results or Outcomes : To further highlight the utility of this method, novel ¹¹C-N-cyanobenzamide analogs of flufenamic acid, meflanamic acid, dazoxiben and tamibarotene were synthesized in 34–71% radiochemical yields .
-
Functionalized Silica Nanoparticles
- Scientific Field : Nanotechnology .
- Application Summary : Functionalized silica nanoparticles (SiO2 NPs) have attracted great attention due to their promising distinctive, versatile, and privileged physiochemical characteristics .
- Methods of Application : These enhanced properties make this type of functionalized nanoparticles particularly appropriate for different applications .
- Results or Outcomes : The specific results or outcomes were not detailed in the source .
-
Synthesis of Flufenamic Acid, Meflanamic Acid, Dazoxiben and Tamibarotene Analogs
- Scientific Field : Organic and Biomolecular Chemistry .
- Application Summary : A robust and high-yielding radiochemical synthesis of ¹¹C-N-cyanobenzamides using a palladium-mediated aminocarbonylation with ¹¹C-CO, aryl halides and cyanamide is described .
- Methods of Application : The bidentate ligand 1,1′-bis (diphenylphosphino)ferrocene provided ¹¹C-N-cyanobenzamides from aryl-iodides, bromides, triflates and even chlorides in 28–79% radiochemical yield after semi-preparative HPLC .
- Results or Outcomes : Novel ¹¹C-N-cyanobenzamide analogs of flufenamic acid, meflanamic acid, dazoxiben and tamibarotene were synthesized in 34–71% radiochemical yields .
Safety And Hazards
While specific safety and hazard information for N-Cyanobenzamide is not available in the retrieved data, it’s important to handle all chemical compounds with care and follow appropriate safety protocols. Always refer to the Safety Data Sheet (SDS) for the specific compound for detailed information .
Zukünftige Richtungen
The future directions for N-Cyanobenzamide could involve further exploration of its synthesis methods and potential applications. For instance, one of the developed carbonylative methodologies was used in the preparation of potential NDH-2 inhibitors based on a quinolinyl pyrimidine scaffold . The prepared compounds were biologically evaluated in terms of their efficiency .
Eigenschaften
IUPAC Name |
N-cyanobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c9-6-10-8(11)7-4-2-1-3-5-7/h1-5H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBFAKALHTSOYSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4065862 | |
| Record name | Benzamide, N-cyano- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4065862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Cyanobenzamide | |
CAS RN |
15150-25-1 | |
| Record name | N-Cyanobenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15150-25-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzamide, N-cyano- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015150251 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 15150-25-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48654 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzamide, N-cyano- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzamide, N-cyano- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4065862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-cyanobenzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.631 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-Cyanobenzamide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H5GU9QY9KM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














